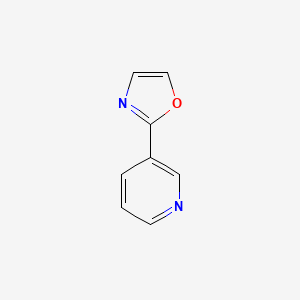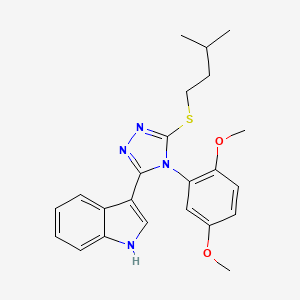
3-(4-(2,5-dimethoxyphenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(2,5-dimethoxyphenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an indole moiety, and a dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2,5-dimethoxyphenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, which is then coupled with the indole moiety. The key steps include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with isothiocyanates under controlled conditions.
Coupling with Indole: The triazole intermediate is then reacted with an indole derivative in the presence of a suitable catalyst to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(2,5-dimethoxyphenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(4-(2,5-dimethoxyphenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Wirkmechanismus
The mechanism of action of 3-(4-(2,5-dimethoxyphenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and indole moiety can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can modulate the activity of the target molecules. The specific pathways involved depend on the biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole: Lacks the isopentylthio group, which may affect its reactivity and biological activity.
3-(4-(2,5-dimethoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl)-1H-indole: Contains a methyl group instead of the isopentylthio group, leading to different chemical and biological properties.
Uniqueness
The presence of the isopentylthio group in 3-(4-(2,5-dimethoxyphenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole distinguishes it from similar compounds, potentially enhancing its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
Eigenschaften
IUPAC Name |
3-[4-(2,5-dimethoxyphenyl)-5-(3-methylbutylsulfanyl)-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-15(2)11-12-30-23-26-25-22(18-14-24-19-8-6-5-7-17(18)19)27(23)20-13-16(28-3)9-10-21(20)29-4/h5-10,13-15,24H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAOAZRXCCZKGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NN=C(N1C2=C(C=CC(=C2)OC)OC)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
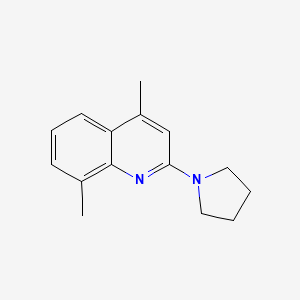
![3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2902799.png)
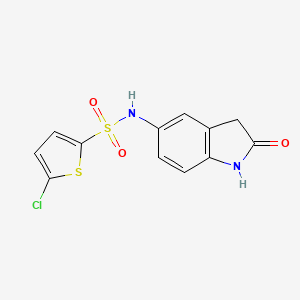
![1-[3-[(5-Chloro-2-methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2902803.png)

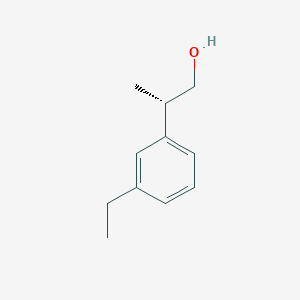

![2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2902808.png)
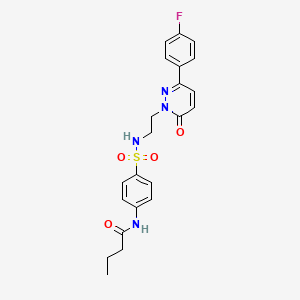
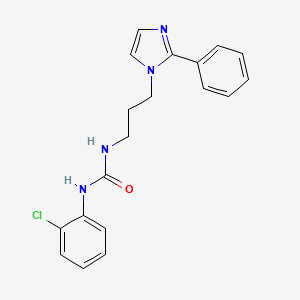
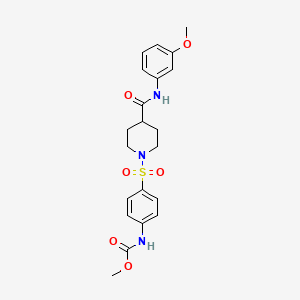
![N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-4-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2902813.png)

